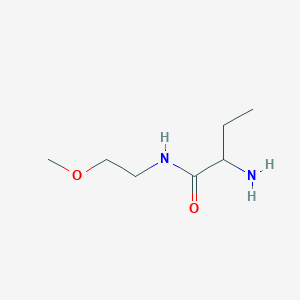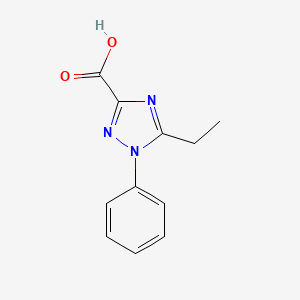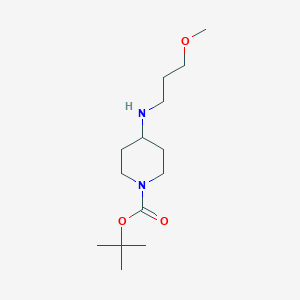![molecular formula C21H18ClNO4S B1371221 benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate CAS No. 1017782-73-8](/img/structure/B1371221.png)
benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate is a chemical compound with the CAS Number: 1017782-73-8. It has a molecular weight of 415.9 . The compound is used in proteomics research .
Molecular Structure Analysis
The IUPAC name for this compound is benzyl (3-chlorophenyl) (phenylsulfonyl)methylcarbamate . The InChI code is 1S/C21H18ClNO4S/c22-18-11-7-10-17 (14-18)20 (28 (25,26)19-12-5-2-6-13-19)23-21 (24)27-15-16-8-3-1-4-9-16/h1-14,20H,15H2, (H,23,24) .Wissenschaftliche Forschungsanwendungen
Agricultural Applications
- Nanoparticle Carrier Systems for Fungicides : Carbendazim and tebuconazole, related to benzyl carbamate compounds, have been used in agriculture for controlling fungal diseases. Research shows that using solid lipid nanoparticles and polymeric nanocapsules as carrier systems can improve the release profiles of these fungicides, enhancing their effectiveness and reducing toxicity. This innovation demonstrates the potential of benzyl carbamate compounds in advanced agricultural applications (Campos et al., 2015).
Chemical Synthesis and Catalysis
- Use in Organic Synthesis : Various carbamate compounds, including those similar to benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate, have been utilized in chemical synthesis. For instance, studies have explored the synthesis of different carbamates via rhodium-catalyzed reactions and other methods, indicating their versatility in creating complex organic compounds (Storgaard & Ellman, 2009), (Volonterio et al., 2002).
Pharmaceutical Applications
- Potential for Medicinal Applications : Carbamoylsulfonamide derivatives, closely related to benzyl carbamates, have shown promise in medicinal applications. Their structures are stabilized by extensive hydrogen bonds, indicating potential uses in drug design and pharmaceutical applications (Siddiqui et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[benzenesulfonyl-(3-chlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c22-18-11-7-10-17(14-18)20(28(25,26)19-12-5-2-6-13-19)23-21(24)27-15-16-8-3-1-4-9-16/h1-14,20H,15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAUJXSQDZWJSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171040 |
Source


|
| Record name | Phenylmethyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate | |
CAS RN |
1017782-73-8 |
Source


|
| Record name | Phenylmethyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

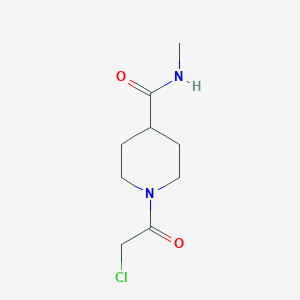
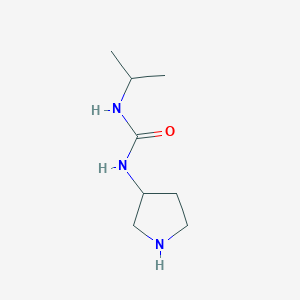
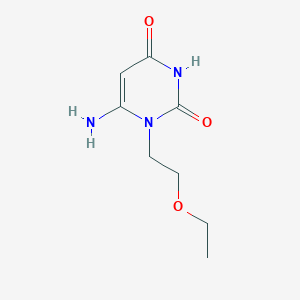
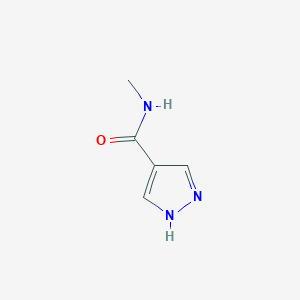

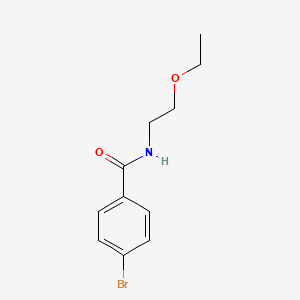
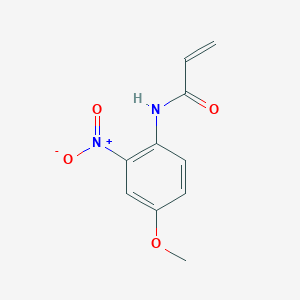
![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)

![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)
